4-Phenylmercapto-butylbromide

Description

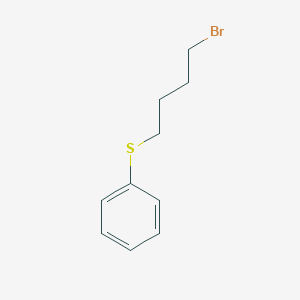

4-Phenylmercapto-butylbromide (C₁₀H₁₃BrS) is an organosulfur compound characterized by a butyl chain substituted with a phenylthio (-S-C₆H₅) group and a terminal bromine atom. This compound is notable for its dual functional groups: the thioether (mercapto) group, which confers nucleophilic reactivity, and the bromine atom, a leaving group that facilitates substitution reactions. It is widely used in organic synthesis, particularly in the preparation of thioether-linked pharmaceuticals, agrochemicals, and polymer precursors. Its reactivity profile makes it valuable in cross-coupling reactions and as a building block for sulfur-containing heterocycles .

Properties

CAS No. |

17742-54-0 |

|---|---|

Molecular Formula |

C10H13BrS |

Molecular Weight |

245.18 g/mol |

IUPAC Name |

4-bromobutylsulfanylbenzene |

InChI |

InChI=1S/C10H13BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

UBTYAHFMUFSMLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Butylbromide Derivatives

The following table summarizes key structural analogs of 4-Phenylmercapto-butylbromide, highlighting differences in functional groups, inferred properties, and applications:

Key Observations:

Thioether vs. Benzyl Ether :

- The thioether group in this compound is more nucleophilic than benzyl ether derivatives (e.g., 4-Benzyloxybenzylbromide), enabling faster S-alkylation or participation in thiol-ene click chemistry .

- Benzyl ethers are less reactive but offer stability under acidic conditions, making them ideal for protective group strategies .

Bromide as a Leaving Group :

- All listed compounds feature bromine, but its leaving ability varies with the adjacent functional groups. For example, in this compound, bromide departure is facilitated by the electron-rich thioether group, enhancing SN2 reactivity compared to benzyloxy analogs.

Ionic vs. Neutral Structures :

- 4-Phenylbutylammonium bromide’s ionic nature increases water solubility, whereas this compound is more lipophilic, influencing their respective roles in aqueous vs. organic-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.